4-chloro-N-({4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl}carbamothioyl)benzamide
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Overview
Description
4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique chemical structure, which includes a chlorobenzoyl group, a carbothioyl group, and a methoxy-pyrazinyl group, all attached to a benzenesulfonamide backbone.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE typically involves multiple steps, including the formation of intermediate compoundsThe final step involves the coupling of the methoxy-pyrazinyl group to the benzenesulfonamide backbone under specific reaction conditions, such as controlled temperature and pH .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the desired product with minimal impurities .
Chemical Reactions Analysis
Types of Reactions
4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired transformation .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a probe for studying biological pathways.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials or as a catalyst in various industrial processes.
Mechanism of Action
The mechanism of action of 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or alter receptor function by modulating signal transduction pathways. These interactions can lead to various biological effects, such as reduced inflammation or inhibited cell proliferation .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- ({4-[(4-Chlorobenzoyl)amino]benzoyl}amino)acetate
Uniqueness
Compared to similar compounds, 4-({[(4-CHLOROBENZOYL)AMINO]CARBOTHIOYL}AMINO)-N~1~-(3-METHOXY-2-PYRAZINYL)-1-BENZENESULFONAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C19H16ClN5O4S2 |
---|---|
Molecular Weight |
477.9 g/mol |
IUPAC Name |
4-chloro-N-[[4-[(3-methoxypyrazin-2-yl)sulfamoyl]phenyl]carbamothioyl]benzamide |
InChI |
InChI=1S/C19H16ClN5O4S2/c1-29-18-16(21-10-11-22-18)25-31(27,28)15-8-6-14(7-9-15)23-19(30)24-17(26)12-2-4-13(20)5-3-12/h2-11H,1H3,(H,21,25)(H2,23,24,26,30) |
InChI Key |
IIPNUFAFEWHVER-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=CN=C1NS(=O)(=O)C2=CC=C(C=C2)NC(=S)NC(=O)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
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